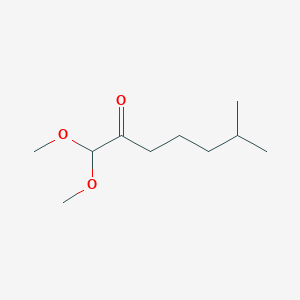

2-Ketoisooctaldehyde dimethyl acetal

CAS No.:

Cat. No.: VC18494054

Molecular Formula: C10H20O3

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O3 |

|---|---|

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | 1,1-dimethoxy-6-methylheptan-2-one |

| Standard InChI | InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3 |

| Standard InChI Key | SXOSETLXXRRUEB-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CCCC(=O)C(OC)OC |

Introduction

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-ketoisooctaldehyde dimethyl acetal typically involves acid-catalyzed acetal formation from 2-ketoisooctaldehyde and methanol. A representative method, analogous to acetone dimethyl acetal synthesis , is outlined below:

Reaction Conditions:

-

Catalyst: p-Toluenesulfonic acid (PTSA) or H₂SO₄.

-

Solvent: Excess methanol.

-

Temperature: 20–25°C (room temperature).

Mechanism:

-

Hemiacetal Formation: The ketone reacts with methanol to form a hemiacetal intermediate.

-

Acetal Formation: A second methanol molecule displaces water, yielding the dimethyl acetal .

Equation:

Optimization Strategies

-

Water Removal: Techniques like azeotropic distillation (using trimethyl orthoformate) shift equilibrium toward acetal formation, improving yields .

-

Electron-Withdrawing Groups: Substrates with electron-withdrawing substituents (e.g., nitro groups) enhance reaction rates, as seen in α-chloroketone dimethyl acetal syntheses .

Physicochemical Properties

Physical Properties (Inferred from Analogous Acetals )

| Property | Value/Range |

|---|---|

| Boiling Point | 180–190°C (estimated) |

| Density | 0.92–0.95 g/cm³ |

| Refractive Index (n²⁰/D) | 1.415–1.425 |

| Solubility | Miscible in organic solvents (e.g., CH₂Cl₂, ethanol); insoluble in water |

Spectroscopic Data

Applications in Organic Synthesis

Protecting Group Strategy

2-Ketoisooctaldehyde dimethyl acetal serves as a ketone-protecting group in multi-step syntheses. For example:

-

Mukaiyama Aldol Reactions: The acetal stabilizes intermediates, enabling selective C-C bond formation without ketone interference .

-

Flavor and Fragrance Synthesis: Analogous acetals (e.g., acetylacetaldehyde dimethyl acetal) are precursors for nutty or ethereal flavor compounds .

Industrial Relevance

-

Pharmaceutical Intermediates: Used in synthesizing pyrazoles and pyrimidines, as seen with acetylacetaldehyde dimethyl acetal .

-

Polymer Chemistry: Acetals act as crosslinking agents or stabilizers in resin formulations .

| Parameter | Details |

|---|---|

| Flammability | Flammable liquid (Category 3) |

| Skin Irritation | May cause mild irritation |

| Environmental Impact | Low toxicity; biodegradable |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume